6-(Methylsulfonyl)indoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPTVSOHKTZRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methylsulfonyl Substituted Indoline Scaffolds and Derivatives
Alkylative Dearomatization and Intramolecular N-Imination Approaches
A notable strategy for constructing complex indole-derived systems involves the dearomatization of the indole (B1671886) ring. This approach has been successfully employed in the synthesis of spirocyclopropane-containing pyrazolo[1,5-a]indoles.
Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles from Indole–O-(Methylsulfonyl)oxime Precursors
A synthetic route has been developed for spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles starting from an indole–O-(methylsulfonyl)oxime precursor. nih.govresearchgate.netnih.gov This method involves a proposed mechanism of double cyclization through alkylative dearomatization and intramolecular N-imination. nih.gov
The synthesis begins with tryptophol (B1683683) and 2-bromocyclopentanone, which react in the presence of HBF₄·OEt₂ to form an intermediate hexahydrocyclopenta mdpi.comnih.govoxepino[4,5-b]indole in a 63% yield. researchgate.netnih.gov This intermediate is then reacted with hydroxylamine (B1172632) hydrochloride to produce an oxime, which subsequently undergoes bis-methanesulfonation to yield the key indole–O-(methylsulfonyl)oxime precursor. researchgate.netnih.gov The final step involves heating this precursor with various alcohols in the presence of N,N-diisopropylethylamine (DIPEA). This condition triggers the alkylative dearomatization and intramolecular N-imination, leading to the formation of the target spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles in yields ranging from 67-84%. researchgate.netnih.gov
| Step | Starting Materials | Reagents/Conditions | Product | Yield |
| 1 | Tryptophol, 2-Bromocyclopentanone | HBF₄·OEt₂ | 1,2,3,5,6,11-Hexahydrocyclopenta mdpi.comnih.govoxepino[4,5-b]indole | 63% |
| 2 | Step 1 Product | Hydroxylamine hydrochloride | Oxime Intermediate | 65% |
| 3 | Step 2 Product | Methanesulfonyl chloride | Indole–O-(methylsulfonyl)oxime | 85% |
| 4 | Step 3 Product | Various alcohols, DIPEA, Heat | Spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles | 67-84% |
Development of Novel N-Methylsulfonyl Indole Derivatives
Three new series of N-methylsulfonyl indole derivatives have been synthesized and studied. mdpi.comrichmond.edursc.org The synthesis starts from 1-(methylsulfonyl)-1H-indole-3-carbaldehyde. This key intermediate is reacted with semicarbazide (B1199961) hydrochloride to produce (E)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarboxamide. The structure of this compound was confirmed by various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR. nih.gov This work demonstrates the synthesis of novel indole derivatives where the methylsulfonyl group is attached to the indole nitrogen. mdpi.comnih.govresearchgate.net
Strategies for 3-Arylmethylation of Indoles Containing a 6-Methylsulfonyl Moiety
The direct C3-alkylation of indoles, a classic Friedel-Crafts reaction, is influenced by the electronic properties of substituents on the indole ring. The presence of a strongly electron-withdrawing 6-methylsulfonyl group deactivates the indole nucleus, making it less nucleophilic and thus less reactive towards traditional Friedel-Crafts alkylation. This reduced reactivity can make direct 3-arylmethylation challenging. orgsyn.org
However, research on the alkylation of substituted indoles using trichloroacetimidate (B1259523) electrophiles has shown that electron-withdrawing groups can be advantageous. nih.gov They help to prevent the common issue of polyalkylation. For instance, an indole bearing a halogen at the 6-position was shown to be a viable substrate for C3-alkylation. nih.gov This suggests that a carefully chosen Lewis acid catalyst and an appropriate arylmethylating agent could achieve the desired 3-arylmethylation of a 6-methylsulfonyl-substituted indole.
Alternative strategies may bypass the direct alkylation of the deactivated ring. One such approach involves using an indole precursor that already contains a leaving group at the C3-benzylic position. For example, arenesulfonyl indoles can serve as precursors to an alkylideneindolenine intermediate, which then readily reacts with various nucleophiles to achieve C3-substitution. orgsyn.org
Fischer Reaction-Based Synthesis of Sulfonyl-Derived Indoles
The Fischer indole synthesis is a robust and long-standing method for preparing substituted indoles. orgsyn.org The reaction condenses a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. orgsyn.org A wide array of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be used to catalyze the reaction. orgsyn.org
This versatile method is applicable to the synthesis of sulfonyl-derived indoles, provided that the corresponding sulfonyl-substituted phenylhydrazine is available as a starting material. For the synthesis of a 6-methylsulfonyl indole derivative, one would start with (4-(methylsulfonyl)phenyl)hydrazine. The reaction mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) ultimately yields the aromatic indole ring. orgsyn.org While the electron-withdrawing nature of the sulfonyl group might hinder the reaction, the general applicability of the Fischer synthesis makes it a key potential route for these targets. researchgate.net
Design and Synthesis of 2-(4-(Methylsulfonyl)phenyl)indole Derivatives
Several series of 2-(4-(methylsulfonyl)phenyl)indole derivatives have been designed and synthesized. nih.govorgsyn.org A common synthetic route involves the reaction of various substituted indole-3-carbaldehyde compounds with 4-substituted phenylhydrazine hydrochloride to yield hydrazone derivatives. orgsyn.org
In another approach, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were prepared as analogues of the anti-inflammatory drug indomethacin (B1671933). nih.gov The synthesis started from 2-(4-(methylsulfonyl)phenyl)-1H-indole, which was then reacted with various 4-substituted benzyl (B1604629) chlorides in the presence of sodium hydride in DMF to afford the target N-substituted indole derivatives. nih.gov
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |
| Indole-3-carbaldehyde derivatives | 4-Substituted phenylhydrazine HCl | - | Hydrazone derivatives |
| 2-(4-(methylsulfonyl)phenyl)-1H-indole | 4-Substituted benzyl chloride | NaH, DMF | 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives |
Construction of Methylsulfonyl Indole-Benzimidazole Hybrid Structures
Hybrid molecules incorporating both methylsulfonyl indole and benzimidazole (B57391) moieties have been synthesized. The synthetic strategy involves substituting the benzimidazole and indole groups at the first and fifth positions, respectively.
Another synthetic pathway to create these hybrids involves the reaction of indole-3-carbaldehyde derivatives with 4-chloro-o-phenylenediamine in the presence of sodium metabisulfite. orgsyn.org This reaction leads to the formation of benzimidazole derivatives linked to the indole core. The successful construction of these hybrid structures was confirmed by the disappearance of the aldehydic proton signal and the appearance of a new benzimidazole NH signal in ¹H NMR spectra. orgsyn.org The combination of these two heterocyclic systems is a strategy in medicinal chemistry to develop compounds with a wide range of pharmacological activities.
Synthesis of Indoline (B122111) Derivatives Featuring Specific Methylsulfonyl Substitutions
The synthesis of indoline derivatives bearing a methylsulfonyl group is a key area of research in medicinal chemistry due to the presence of this scaffold in various biologically active molecules. The methylsulfonyl group can significantly influence the physicochemical properties of the parent indoline, affecting its solubility, metabolic stability, and interaction with biological targets. This section details the synthetic methodologies for preparing indoline derivatives with specific methylsulfonyl substitutions, with a focus on the synthesis of 3-(Chloromethyl)-1-(methylsulfonyl)-indoline-6-thiol.
The introduction of the methylsulfonyl group onto the indoline nitrogen is a common transformation that can be achieved by reacting the indoline with methanesulfonyl chloride in the presence of a base. Following N-sulfonylation, subsequent functionalization of the indoline ring can be undertaken. For instance, the introduction of a chloromethyl group at the C3 position can be a challenging step, often requiring specific reagents to achieve the desired regioselectivity.
The synthesis of various substituted indoline derivatives often begins with commercially available starting materials that undergo a series of reactions to build the final complex molecule. For example, the synthesis of certain N-substituted indoline derivatives of sultams has been reported, involving multi-step sequences that include reactions like Mannich reactions. Similarly, the preparation of N-arylsulfonylindole derivatives has been described, which can serve as precursors to the corresponding indoline structures through reduction of the indole double bond. mdma.ch
A general approach to synthesizing 3-substituted indole derivatives involves the generation of reactive alkylideneindolenine intermediates from arenesulfonyl indoles. researchgate.net These intermediates can then react with various nucleophiles to introduce substituents at the C3 position. researchgate.net
Based on these principles, a proposed synthesis for 3-(Chloromethyl)-1-(methylsulfonyl)-indoline-6-thiol could commence with a 6-functionalized indoline. The synthetic challenge lies in the controlled introduction of the three different substituents at the desired positions.
Below is a table summarizing the types of synthetic transformations often employed in the preparation of substituted indoline and indole scaffolds, which are relevant to the synthesis of the target compound.
| Transformation | Reagents and Conditions | Purpose | Reference |
| N-Sulfonylation | Methanesulfonyl chloride, Base (e.g., K2CO3) | Introduction of the methylsulfonyl group at the nitrogen atom. | mdma.ch |
| Reduction of Indole to Indoline | NaBH3CN, Acetic acid | Conversion of an indole precursor to the indoline scaffold. | mdpi.com |
| Miyaura Borylation | B2pin2, Palladium catalyst, Base | Introduction of a boronic ester for subsequent cross-coupling reactions. | mdpi.com |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Introduction of an alkyl group on the indole/indoline nitrogen. | mdpi.com |
| Chloromethylation | Formaldehyde, HCl | Introduction of a chloromethyl group, although regioselectivity can be an issue. | Not directly cited, but a standard organic transformation. |
| Introduction of a Thiol Group | Various methods including reduction of a sulfonyl chloride or displacement of a halide with a sulfur nucleophile. | Introduction of the thiol functionality. | Not directly cited, but a standard organic transformation. |
The characterization of the synthesized compounds is crucial to confirm their structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), are routinely used. For example, in the characterization of novel N-methylsulfonyl-indole derivatives, the presence of the SO2CH3 group is confirmed by a singlet peak around 3.49 ppm in the 1H NMR spectrum and characteristic stretching vibrations in the IR spectrum at approximately 1227 and 1165 cm-1. nih.gov
The following table provides representative analytical data for a related N-methylsulfonyl indole derivative, illustrating the type of data obtained during characterization.
| Compound | Yield (%) | Melting Point (°C) | Key 1H NMR Signals (δ, ppm) | Key IR Signals (cm-1) |
| (E)-2{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarboxamide | 79 | 238–240 | 3.49 (s, 3H, SO2CH3), 7.37–8.35 (m, Ar-H), 10.22 (s, 1H, NH) | 3404–3122 (NH2 and NH), 1696 (C=O), 1227, 1165 (SO2) |
This data is essential for confirming the successful synthesis and purity of the target compounds. nih.gov The synthesis of 3-(Chloromethyl)-1-(methylsulfonyl)-indoline-6-thiol would require a carefully designed multi-step sequence, likely involving protection and deprotection strategies to manage the reactivity of the different functional groups.
Pharmacological Investigations and Biological Activities of Methylsulfonyl Containing Indoline Derivatives
Antineoplastic and Anticancer Potentials
The versatility of the indoline (B122111) scaffold, combined with the electronic properties of the methylsulfonyl group, has given rise to derivatives with diverse anticancer activities. Researchers have successfully targeted several key pathways and proteins crucial for tumor growth and progression.
Inhibition of MDM2 Protein
The murine double minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. nih.gov Blocking the MDM2-p53 interaction is a promising therapeutic strategy to restore p53 function. patsnap.com
Thioredoxin Reductase Inhibition and Cytotoxic Activity
The thioredoxin (Trx) system, and particularly the enzyme thioredoxin reductase (TrxR), is a crucial component of the cellular antioxidant defense system and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Targeting TrxR can induce oxidative stress and trigger cell death, making it an attractive target for anticancer drug development. nih.govresearchgate.net
Several indolin-2-one derivatives have been identified as potent inhibitors of TrxR. nih.gov These compounds typically possess a Michael acceptor moiety, which is believed to be responsible for their inhibitory activity. nih.gov They act by irreversibly targeting the highly accessible selenocysteine (B57510) (Sec) residue in the C-terminal active site of TrxR. nih.gov This inhibition leads to the oxidation of cellular Trx, an increase in oxidative stress, and the activation of apoptotic signaling pathways, such as the apoptosis signal-regulating kinase 1 (ASK1). While specific research on 6-(Methylsulfonyl)indoline as a direct TrxR inhibitor is limited, the broader class of indolinone compounds has demonstrated significant potential in this area, showing strong cytotoxic activity towards human colorectal (HCT 116) and breast (MCF-7) carcinoma cells. nih.gov
ATR Protein Kinase Inhibition
Ataxia telangiectasia and Rad3-related (ATR) protein kinase is a critical regulator of the DNA damage response, a pathway that cancer cells often rely on for survival. Inhibition of ATR can sensitize cancer cells to DNA-damaging agents or be effective as a monotherapy in tumors with specific DNA repair defects.
A potent and selective ATR inhibitor, AZ20 , features a methylsulfonyl group as part of its structure: 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl )cyclopropyl]pyrimidin-2-yl}-1H-indole. This compound has demonstrated significant activity in both biochemical and cellular assays.
| Compound | Target | Assay | IC₅₀ |
|---|---|---|---|
| AZ20 | ATR Kinase | Biochemical (immunoprecipitated from HeLa nuclear extracts) | 5 nM |
| AZ20 | Chk1 Phosphorylation (ATR-mediated) | Cellular (HT29 colorectal adenocarcinoma cells) | 50 nM |
AZ20 potently inhibits the growth of LoVo colorectal adenocarcinoma tumor cells in vitro and shows significant tumor growth inhibition in mouse xenograft models at well-tolerated oral doses.
Estrogen Receptor Modulatory Actions and Antiestrogenic Properties
The estrogen receptor (ER) signaling pathway plays a crucial role in the development and progression of a majority of breast cancers. Molecules that can modulate ER activity or exhibit antiestrogenic properties are mainstays in endocrine therapy.
Derivatives of indole (B1671886) containing sulfonyl groups, such as indolyl-methylidene phenylsulfonylhydrazones and indole-based sulfonohydrazides, have been synthesized and evaluated for their anti-breast cancer activity. These compounds have shown promising and selective cytotoxicity, particularly against ER-positive breast cancer cells.
For example, the compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) showed potent inhibition of both ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells, with IC₅₀ values of 13.2 µM and 8.2 µM, respectively. Another study found that compound 3b from a series of indolyl-methylidene phenylsulfonylhydrazones was highly potent against MCF-7 cells with an IC₅₀ of 4.0 μM, while compound 3f was effective against MDA-MB-231 cells with an IC₅₀ of 4.7 μM. Notably, these compounds were often found to be nontoxic to noncancerous cell lines like HEK 293, indicating a degree of selectivity for cancer cells.
| Compound Class/Name | Cell Line (ER Status) | IC₅₀ (µM) |
|---|---|---|
| Compound 5f | MCF-7 (ER+) | 13.2 |
| Compound 5f | MDA-MB-468 (ER-) | 8.2 |
| Compound 3b | MCF-7 (ER+) | 4.0 |
| Compound 3f | MDA-MB-231 (ER-) | 4.7 |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer agents. Indole-based compounds have been extensively studied as tubulin polymerization inhibitors.
A novel series of 7-aroyl-aminoindoline-1-benzenesulfonamides demonstrated excellent activity as inhibitors of tubulin polymerization by interacting with the colchicine (B1669291) binding site on microtubules. This highlights the potential of sulfonyl-containing indoline scaffolds in this class of anticancer agents. Further research into indoline derivatives identified a compound, 9d , as a potent tubulin inhibitor with an IC₅₀ value of 3.4 µM for tubulin polymerization. This compound strongly suppressed tubulin polymerization within Kyse450 esophageal cancer cells and molecular docking studies confirmed its ability to bind tightly within the colchicine binding site of β-tubulin.
Evaluation against Diverse Human Cancer Cell Lines
The antineoplastic potential of methylsulfonyl-containing indoline derivatives and related sulfonyl analogs has been confirmed through their cytotoxic and antiproliferative activities against a wide array of human cancer cell lines. The data gathered from studies on various mechanisms of action demonstrate a broad spectrum of activity across different cancer types.
| Derivative Class/Compound | Mechanism of Action | Cancer Type | Cell Line | Observed Activity (IC₅₀) |
|---|---|---|---|---|
| AZ20 | ATR Kinase Inhibition | Colorectal Adenocarcinoma | HT29 | 50 nM (pChk1) |
| AZ20 | ATR Kinase Inhibition | Colorectal Adenocarcinoma | LoVo | Potent Growth Inhibition |
| Indolin-2-ones | TrxR Inhibition | Colorectal Carcinoma | HCT 116 | Strongly Cytotoxic |
| Indolin-2-ones | TrxR Inhibition | Breast Carcinoma | MCF-7 | Strongly Cytotoxic |
| Indole Sulfonohydrazides (e.g., 5f) | ER Modulation / Other | Breast Adenocarcinoma (ER+) | MCF-7 | 13.2 µM |
| Indole Sulfonohydrazides (e.g., 5f) | Antiproliferative | Breast Cancer (TNBC) | MDA-MB-468 | 8.2 µM |
| Indolyl Phenylsulfonylhydrazones (e.g., 3f) | Antiproliferative | Breast Cancer (TNBC) | MDA-MB-231 | 4.7 µM |
| Indoline Derivative (9d) | Tubulin Inhibition | Gastric Cancer | MGC-803 | 1.84 µM |
| Indoline Derivative (9d) | Tubulin Inhibition | Lung Cancer | A549 | 6.82 µM |
| Indoline Derivative (9d) | Tubulin Inhibition | Esophageal Squamous Cell Carcinoma | Kyse30 | 1.61 µM |
| Indoline Derivative (9d) | Tubulin Inhibition | Esophageal Squamous Cell Carcinoma | Kyse450 | 1.49 µM |
| Indoline Derivative (9d) | Tubulin Inhibition | Esophageal Squamous Cell Carcinoma | Kyse510 | 2.08 µM |
| Indoline Derivative (9d) | Tubulin Inhibition | Esophageal Carcinoma | EC-109 | 2.24 µM |
Anti-inflammatory Efficacy
Derivatives of this compound have demonstrated significant anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes involved in the inflammatory cascade.
A novel series of N-methylsulfonylindole derivatives has been synthesized and evaluated for their ability to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov The dual inhibition of these pathways is a promising strategy for the development of anti-inflammatory agents with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
One of the synthesized compounds, a p-tolylthiazolidinone derivative of N-methylsulfonylindole, exhibited potent dual inhibitory activity against COX-2 and 5-LOX. nih.gov The in vitro enzyme inhibitory activities of this and other related compounds were determined, and the half-maximal inhibitory concentrations (IC50) are presented in the table below.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | 5-LOX IC50 (μM) |
|---|---|---|---|
| p-methoxyphenylthiosemicarbazide derivative | 15.21 | 0.09 | 2.55 |
| p-tolylthiazolidinone derivative | 10.53 | 0.14 | 1.27 |
| Indomethacin (B1671933) (Reference) | 0.15 | 0.09 | - |
| Celecoxib (Reference) | 12.31 | 0.08 | - |
Data sourced from Philoppes et al. (2022) nih.gov
The results indicate that while maintaining potent COX-2 inhibition, some derivatives also effectively inhibit the 5-LOX enzyme, suggesting a promising avenue for the development of novel anti-inflammatory drugs. nih.gov
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. tandfonline.com The rational design of 6-methylsulfonylindoles has led to the identification of potent and selective COX-2 inhibitors. By introducing various moieties at the 3-position of the 6-methylsulfonylindole framework, researchers have been able to modulate the potency and selectivity for COX-2.
The selectivity of these compounds for COX-2 is often expressed as a selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2. The table below presents the COX-1 and COX-2 inhibitory activities and the calculated selectivity indices for selected N-methylsulfonylindole derivatives.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| p-methoxyphenylthiosemicarbazide derivative | 15.21 | 0.09 | 169 |
| p-tolylthiazolidinone derivative | 10.53 | 0.14 | 75.21 |
| Indomethacin (Reference) | 0.15 | 0.09 | 1.67 |
| Celecoxib (Reference) | 12.31 | 0.08 | 153.88 |
Data sourced from Philoppes et al. (2022) nih.gov
The high selectivity indices of the synthesized methylsulfonyl-containing indoline derivatives highlight their potential as selective COX-2 inhibitors, comparable to the established selective inhibitor, Celecoxib. nih.gov
Antimicrobial Properties
In addition to their anti-inflammatory effects, methylsulfonyl-containing indoline derivatives have been investigated for their antimicrobial properties.
A study on novel N-methylsulfonylindole derivatives revealed selective antibacterial activity against Gram-negative bacteria. nih.gov Specifically, certain thiosemicarbazide (B42300) and thiazolidinone derivatives of N-methylsulfonylindole were found to be active against Salmonella enterica and/or Escherichia coli. nih.gov The same study also screened these compounds against a panel of Gram-positive bacteria, including Staphylococcus aureus, Listeria monocytogenes, and Enterococcus faecalis; however, notable activity was primarily reported against the Gram-negative strains. nih.gov
| Compound | Bacterial Strain | Activity |
|---|---|---|
| p-chlorophenylthiosemicarbazide derivative | E. coli | Active |
| p-methoxyphenylthiosemicarbazide derivative | Salmonella enterica | Active |
| p-tolylthiazolidinone derivative | E. coli | Active |
Data based on findings from Philoppes et al. (2022) nih.gov
While various indole and indoline derivatives have been reported to possess antifungal activity, specific studies on the antifungal properties of this compound derivatives against common fungal strains were not prominently available in the reviewed scientific literature. Further research is required to determine the potential of this specific class of compounds as antifungal agents.
Antioxidant Capacity
The antioxidant potential of N-methylsulfonylindole derivatives has also been explored. The ability of these compounds to scavenge free radicals is a valuable property, as oxidative stress is implicated in the pathogenesis of various inflammatory and chronic diseases. nih.gov
The antioxidant activity of these derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The results are often expressed as the percentage of radical scavenging activity at a certain concentration or as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Several of the synthesized N-methylsulfonylindole derivatives demonstrated significant antioxidant activity in the DPPH assay. nih.gov
| Compound | % Scavenging at 10 μM |
|---|---|
| semicarbazone derivative | 65.4% |
| p-tolylthiosemicarbazide derivative | 75.2% |
| p-tolylthiazolidinone derivative | 72.8% |
| Ascorbic Acid (Reference) | 98.6% |
Data sourced from Philoppes et al. (2022) nih.gov
These findings suggest that the methylsulfonyl-containing indoline scaffold can be a valuable template for developing compounds with potent antioxidant properties. nih.gov
Anticonvulsant Activity
While the broader class of indoline derivatives has been investigated for anticonvulsant properties, specific research on this compound in this context is not extensively documented in publicly available literature. However, studies on related indoline structures provide a basis for potential anticonvulsant effects. For instance, 2-oxoindoline has been identified as a potent anticonvulsant compound. nih.gov In mouse models, it has demonstrated the ability to modify pentetrazole (PTZ)-induced seizures by suppressing the tonic phase and significantly prolonging survival time at lethal doses. nih.gov At a dose of 100 mg/kg, it offered complete protection against maximal electroshock-induced seizures. nih.gov The majority of tested indolines also exhibited a notable sedative effect. nih.gov
The anticonvulsant activity of various heterocyclic compounds, including those with an indole nucleus, is an active area of research. researchgate.netnih.govmdpi.commdpi.com The mechanism of action for many anticonvulsants involves interaction with ion channels or neurotransmitter receptors. nih.gov Given the neuroactive potential of the indoline core, it is plausible that the addition of a methylsulfonyl group could influence these interactions, though specific studies are required to confirm such activity for this compound.
Anti-Alzheimer's and Anti-Neuroinflammatory Activities
A growing body of evidence suggests that neuroinflammation plays a pivotal role in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease. mdpi.commdpi.com Consequently, compounds with both anti-inflammatory and neuroprotective properties are of significant interest. Indole derivatives, including those containing a methylsulfonyl group, have emerged as promising candidates in this area.
Research into novel N-methylsulfonyl-indole derivatives has revealed significant anti-inflammatory and antioxidant activities. nih.gov The design of these compounds often incorporates the SO2Me pharmacophore from established COX-2 inhibitors. nih.gov
One study synthesized and evaluated three series of N-methylsulfonylindole derivatives for their biological activities. nih.gov The in vitro anti-inflammatory activity was assessed, with several compounds showing high efficacy.
| Compound | Anti-inflammatory Activity (% inhibition) |
| 4d | High |
| 4e | High |
| 5b | High |
| 5d | High |
| Data sourced from a study on N-methylsulfonyl-indole derivatives. nih.gov The term "High" indicates significant anti-inflammatory activity as reported in the study, which did not provide specific percentage inhibition values in the abstract. |
The anti-inflammatory mechanism of some indole derivatives may be linked to the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Specifically, certain N-methylsulfonyl-indole derivatives have been investigated for their COX-2/5-LOX inhibitory effects, which could contribute to an improved gastroprotective profile and reduced cardiovascular risks compared to traditional NSAIDs. nih.gov
The relevance of these anti-inflammatory properties to Alzheimer's disease is significant. Neuroinflammation is a hallmark of the disease, and the inhibition of inflammatory mediators can be a therapeutic strategy. nih.gov Indole-based sulfonamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes directly involved in the cholinergic hypothesis of Alzheimer's disease. nih.govresearchgate.net One study reported IC50 values for a series of indole-based sulfonamides in the range of 0.15–32.10 μM against AChE and 0.20–37.30 μM against BChE. nih.gov
Furthermore, some indole derivatives have demonstrated the ability to inhibit the self-induced aggregation of amyloid-β (Aβ) peptides, a key pathological event in Alzheimer's disease. nih.gov The multifaceted approach of targeting cholinesterase enzymes, Aβ aggregation, and neuroinflammation makes methylsulfonyl-containing indoline derivatives an interesting area for further anti-Alzheimer's drug discovery. mdpi.comijper.org
Potential Modulation of HIV Capsid
The human immunodeficiency virus (HIV) capsid, a conical protein shell enclosing the viral genome, is a critical component for viral replication and has emerged as a promising target for antiretroviral therapy. mdpi.commdpi.com The capsid is involved in multiple stages of the HIV life cycle, including reverse transcription, nuclear import, and assembly. nih.govelifesciences.org
While direct evidence of this compound as an HIV capsid modulator is limited, the indole scaffold is a key feature in some known capsid inhibitors. For example, PF-74 is a well-characterized peptidomimetic HIV-1 capsid inhibitor that contains an indole-3-acetic acid moiety. mdpi.com This compound binds to a pocket in the capsid protein, interfering with host factor interactions and capsid stability. mdpi.com
Furthermore, a patent for a solid form of an HIV capsid inhibitor describes a complex molecule containing a methylsulfonamido group, underscoring the potential utility of sulfonyl groups in the design of novel anti-HIV agents that target the capsid. google.com
The exploration of methylsulfonyl-containing indoline derivatives as HIV capsid modulators is a plausible direction for future research, building upon the established importance of the indole nucleus in existing capsid inhibitors and the recognized role of sulfonyl groups in medicinal chemistry.
Structure Activity Relationship Sar Studies of Methylsulfonyl Containing Indoline Derivatives
SAR Governing MDM2 Inhibitory Activity
The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. The disruption of the p53-MDM2 interaction can reactivate p53 and induce apoptosis in cancer cells. While the broader class of indole (B1671886) and spirooxindole derivatives has been extensively studied as MDM2 inhibitors, specific SAR data for 6-(Methylsulfonyl)indoline itself is limited in publicly available research. However, studies on related indolone and spirooxindole structures provide valuable insights into the potential role of the sulfonyl group in MDM2 inhibition.
Research on a series of novel indolone derivatives has shown that the introduction of a benzenesulfonyl group is more favorable for potent MDM2 affinity than a benzoyl group. researchgate.net Within this series, substitutions on the benzenesulfonyl ring were explored. While the introduction of a methyl group on the sulfonyl moiety led to a decrease in potency, the presence of a chlorine atom enhanced activity. researchgate.net For instance, compound A13 (structure not fully specified in the provided context) showed the most potent affinity for MDM2 with a Ki of 0.031 μM. researchgate.net
Spirooxindoles, which contain an indoline (B122111) core, have also been identified as potent MDM2 inhibitors. mdpi.commdpi.com The indole ring in these scaffolds is crucial for mimicking the binding of key p53 residues to the MDM2 protein. nih.gov Modifications to the spirooxindole scaffold, including the addition of nonpolar functional groups, have been shown to improve binding affinity to the hydrophobic pocket of MDM2. societyforscience.org While not directly focused on a methylsulfonyl group at the 6-position, these findings suggest that a sulfonyl-containing substituent on the indoline ring could influence the electronic and steric properties of the molecule, thereby affecting its interaction with the MDM2 binding pocket. Further investigation is required to elucidate the specific SAR of this compound derivatives as MDM2 inhibitors.
SAR Associated with Anticancer Activity and Estrogen Receptor Modulation
The estrogen receptor (ER) is a key target in the treatment of hormone-dependent breast cancers. Indole-based structures have been investigated for their potential to modulate ER activity.
Studies on novel methylsulfonyl indole-benzimidazole derivatives have demonstrated their potential as anticancer agents with ER modulatory actions. nih.govtandfonline.com In these compounds, the methylsulfonyl group is part of a larger molecular scaffold. The research revealed that substitutions at the first (R1) and fifth (R2) positions of the benzimidazole (B57391) and indole rings, respectively, influenced their cytotoxic profiles and affinity for ERα. nih.govtandfonline.com A comparison with ethylsulfonyl counterparts showed that while many substitutions were effective regardless of the sulfonyl side chain, in some cases, the methylsulfonyl group itself could influence ERα binding levels. nih.govtandfonline.com
Another class of related compounds, indole-based arylsulfonylhydrazides, has been evaluated for anticancer activity against breast cancer cell lines. doi.orgmdpi.comnih.gov While not containing a simple methylsulfonyl group directly on the indoline ring, these studies provide insights into the role of the broader sulfonylhydrazone moiety. For example, the compound 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) showed promising inhibition of both ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells, with IC50 values of 13.2 μM and 8.2 μM, respectively. doi.org The presence of a p-chlorophenyl substituent on the sulfonylhydrazide part was found to be more active than other substitutions in the series. doi.org
Furthermore, 2-phenylindoles with sulfur-containing side chains, including sulfone groups, have been shown to possess high binding affinity for the estrogen receptor and exhibit antiestrogenic and antitumor activity. The sulfone derivative ZK 164,015 strongly inhibited the growth of hormone-sensitive MCF-7 breast cancer cells with an IC50 value close to 1 nM. doi.org
These studies collectively suggest that the methylsulfonyl group, as part of a larger indoline-based scaffold, can play a significant role in modulating anticancer activity and interaction with the estrogen receptor. The specific substitutions on both the indoline ring and the methylsulfonyl-containing side chain are crucial in determining the biological activity.
Table 1: Anticancer Activity of Selected Methylsulfonyl-containing and Related Indole Derivatives
| Compound | Target Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 5f | MCF-7 (ER-positive breast cancer) | 13.2 μM | doi.org |
| 5f | MDA-MB-468 (Triple-negative breast cancer) | 8.2 μM | doi.org |
| ZK 164,015 | MCF-7 (ER-positive breast cancer) | ~1 nM | doi.org |
SAR for Cyclooxygenase and Lipoxygenase Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, and their inhibition is a major strategy for treating inflammatory diseases. N-methylsulfonyl-indole derivatives have been synthesized and evaluated as dual inhibitors of COX-2 and 5-LOX. nih.govtandfonline.comnih.gov
In a study of three novel series of N-methylsulfonylindole derivatives, several compounds exhibited significant anti-inflammatory activity. nih.govnih.gov The core structure involved an N-methylsulfonylindole-3-carboxaldehyde which was further derivatized into semicarbazones, thiosemicarbazones, and thiazolidinones.
The thiosemicarbazide (B42300) series (4a-e ) and the thiazolidinone series (5a-e ) generally showed better activity than the semicarbazide (B1199961) series (3a,b ). Specifically, compounds 4d , 4e , 5b , and 5d displayed the highest anti-inflammatory activity. nih.govnih.gov The dual COX-2/5-LOX inhibitory activity was particularly noted for compound 5d , which features a p-tolyl substituent on the thiazolidinone ring. nih.govnih.gov
The structure-activity relationship suggests that the nature of the substituent attached to the hydrazone nitrogen is critical for activity. For instance, in the thiosemicarbazide series, an electron-donating group like p-methoxyphenyl (4e ) on the phenyl ring attached to the thiosemicarbazide moiety resulted in potent COX-2 inhibition. nih.gov In the thiazolidinone series, the presence of a p-tolyl group (5d ) was beneficial for dual COX-2/5-LOX inhibition. nih.govnih.gov The N-methylsulfonyl group on the indole ring was a key feature in the design of these selective COX-2 inhibitors, mimicking the SO2Me pharmacophore of rofecoxib. nih.gov
Table 2: COX and LOX Inhibitory Activity of Selected N-Methylsulfonylindole Derivatives
| Compound | % Inhibition of COX-1 | % Inhibition of COX-2 | % Inhibition of 5-LOX | Reference |
|---|---|---|---|---|
| 4d | - | High | - | nih.govnih.gov |
| 4e | - | High | - | nih.govnih.gov |
| 5b | - | High | - | nih.govnih.gov |
SAR in Relation to Antimicrobial Efficacy
Indole and indoline derivatives are known to possess a broad spectrum of antimicrobial activities. The incorporation of a methylsulfonyl or a more general sulfonamide group can modulate this activity.
In the study of N-methylsulfonylindole derivatives, compounds 4b , 4e , and 5d showed selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and/or E. coli. nih.govnih.gov This suggests that the specific substitutions on the thiosemicarbazide (4b , 4e ) and thiazolidinone (5d ) moieties, in conjunction with the N-methylsulfonylindole core, are important for antibacterial efficacy.
Other studies on indoline derivatives containing a sulfonamide linkage have also demonstrated antimicrobial properties. For example, a series of N-substituted indoline derivatives of sultams showed that the introduction of piperidine, morpholine, and methylpiperazine substituents enhanced the pharmacological properties, including antibacterial and antifungal activities. nih.gov While not containing a simple methylsulfonyl group, these findings highlight the importance of the substituents on the indoline nitrogen in influencing antimicrobial potency.
Table 3: Antimicrobial Activity of Selected Methylsulfonyl-containing and Related Indole Derivatives
| Compound | Target Organism(s) | Activity | Reference |
|---|---|---|---|
| 4b | Salmonella enterica, E. coli | Selective antibacterial | nih.govnih.gov |
| 4e | Salmonella enterica, E. coli | Selective antibacterial | nih.govnih.gov |
| 5d | Salmonella enterica, E. coli | Selective antibacterial | nih.govnih.gov |
Impact of Methylsulfonyl Moiety Position and Substituents on Biological Activity
Position of the Methylsulfonyl Group:
Influence of Other Substituents:
The biological activity of methylsulfonyl-containing indoline derivatives is highly dependent on the other substituents present in the molecule.
For Anticancer and Estrogen Receptor Modulatory Activity: In methylsulfonyl indole-benzimidazole derivatives, substitutions at the R1 and R2 positions of the benzimidazole and indole rings are critical for cytotoxicity and ERα affinity. nih.govtandfonline.com In indole-based arylsulfonylhydrazides, a p-chlorophenyl substituent on the sulfonylhydrazide moiety was found to enhance anticancer activity against breast cancer cell lines. doi.org
For COX and LOX Inhibition: In N-methylsulfonylindole derivatives, the nature of the group attached to the hydrazone nitrogen significantly influences the inhibitory potency and selectivity. Electron-donating groups like p-methoxyphenyl on a phenyl ring attached to a thiosemicarbazide moiety, or a p-tolyl group on a thiazolidinone ring, were found to be beneficial for high anti-inflammatory and COX/LOX inhibitory activity. nih.govnih.gov
For Antimicrobial Efficacy: In N-methylsulfonylindole derivatives, specific substitutions on the thiosemicarbazide and thiazolidinone moieties were crucial for selective activity against Gram-negative bacteria. nih.govnih.gov In a broader sense, for indoline sulfonamides, the nature of the N-substituent on the indoline ring (e.g., piperidine, morpholine) can enhance antimicrobial properties. nih.gov
Mechanistic Insights and Molecular Interactions
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 6-(Methylsulfonyl)indoline can be strategically approached starting from commercially available precursors, primarily 6-bromoindole (B116670). The synthetic pathway involves a series of well-established organic reactions, the mechanisms of which are crucial for optimizing yield and purity.
A plausible and efficient synthetic route begins with the reduction of the pyrrole (B145914) ring of 6-bromoindole to form 6-bromoindoline (B1282224). This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like sodium cyanoborohydride in an acidic medium.
Following the formation of 6-bromoindoline, the key step is the introduction of the methylsulfonyl group at the C-6 position of the indoline (B122111) ring. This is commonly accomplished via a nucleophilic aromatic substitution reaction or a metal-catalyzed cross-coupling reaction. One common method involves the reaction of 6-bromoindoline with a sulfinate salt, such as sodium methanesulfinate, often in the presence of a copper catalyst. The reaction mechanism proceeds through an oxidative addition of the aryl halide to the copper(I) catalyst, followed by reaction with the sulfinate anion and subsequent reductive elimination to yield the desired 6-(methylthio)indoline precursor. The final step involves the oxidation of the resulting thioether to the sulfone. This oxidation is typically carried out using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, which converts the sulfide (B99878) to the sulfone through a sulfoxide (B87167) intermediate.
An alternative pathway involves a palladium-catalyzed Suzuki coupling reaction. This begins with the Miyaura borylation of 6-bromoindoline to create an indoline-6-boronic acid ester intermediate. mdpi.com This intermediate can then be coupled with a suitable methylsulfonyl-containing partner. The catalytic cycle of the Suzuki reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic ester, and reductive elimination to form the C-C bond, ultimately leading to the desired product after subsequent functional group manipulations. Each of these synthetic strategies relies on fundamental organometallic and nucleophilic substitution mechanisms to construct the target this compound molecule. nih.govgoogle.comresearchgate.netmdpi.comorganic-chemistry.org
Molecular Docking and Computational Chemistry Investigations
Molecular docking and computational studies provide critical insights into how this compound and its analogs may interact with biological targets at a molecular level. These in-silico methods predict the binding orientation, affinity, and specific interactions between a ligand and a protein's active site.
Computational analyses of indole (B1671886) and indoline derivatives have revealed specific binding interactions with several key enzymes implicated in inflammation and cancer.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): Indole-based structures, particularly those with a sulfonyl moiety, have been investigated as inhibitors of COX-2 and 5-LOX, enzymes central to the arachidonic acid inflammatory cascade. Docking studies show that the sulfonyl group is a key pharmacophore, often forming hydrogen bonds with residues such as Arg513 and His90 in the active site of COX-2. The indoline scaffold typically orients into a hydrophobic pocket, establishing van der Waals interactions with residues like Val523, Ala527, and Leu352. In the case of 5-LOX, the indoline core can position itself within the enzyme's hydrophobic channel, with the sulfonyl group potentially interacting with the catalytic iron center or nearby polar residues.
Estrogen Receptor Alpha (ERα): Indole derivatives have been studied as ligands for ERα, a key target in hormone-dependent breast cancers. The planar indole ring system can engage in π-π stacking interactions with aromatic residues like Phe404 in the ligand-binding pocket. The sulfonyl group of this compound could form hydrogen bonds with polar residues such as Arg394 or Glu353, which are critical for ligand stabilization and receptor modulation.
The prediction of binding modes and affinities quantifies the stability of the ligand-protein complex. Binding affinity is often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.
The following tables summarize predicted binding affinities and key interacting residues for indoline and indole derivatives with target enzymes, based on computational studies of analogous compounds.
| Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Indole Sulfonamide Analog | -9.5 to -11.2 | Arg513, His90, Ser353 | Hydrogen Bonding |
| Val523, Ala527, Leu352 | Hydrophobic |
| Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Indoline Derivative | -7.8 to -9.1 | His372, Gln363, Asn425 | Hydrogen Bonding |
| Leu368, Leu414, Ile406 | Hydrophobic |
| Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Indolin-2-one Analog | -8.2 to -10.5 | Arg394, Glu353, His524 | Hydrogen Bonding |
| Phe404, Leu387, Leu346 | Hydrophobic / π-π Stacking |
| Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Sulfonyl-containing Analog (VE-821 type) | -8.8 to -10.9 | Ala2112, Leu2114 (Hinge Region) | Hydrogen Bonding |
| Val2094, Leu2231, Tyr2233 | Hydrophobic |
Investigation of Cellular and Molecular Pathways Modulated by Compounds
Indole-based compounds have been shown to modulate fundamental cellular pathways that are often dysregulated in cancer, including those controlling cell death and the response to DNA damage.
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many synthetic indole derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. nih.govnih.gov Mechanistic studies reveal that these compounds can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria. nih.gov This event initiates a cascade of enzymatic activations involving caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis. mdpi.com Activation of these caspases leads to the cleavage of essential cellular proteins, including poly (ADP-ribose) polymerase (PARP), resulting in the systematic dismantling of the cell. nih.govmdpi.com
In addition to inducing apoptosis, indole analogs can modulate the cell cycle, which is the series of events leading to cell division and duplication. youtube.com Studies on annulated indole compounds have shown they can cause an arrest in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents cells from entering mitosis, thereby halting proliferation. Such a blockade is often linked to the disruption of microtubule dynamics or the activation of cell cycle checkpoints. The inhibition of anti-apoptotic proteins like survivin, which also plays a role in controlling the G2/M checkpoint, has been observed with indole chalcone (B49325) derivatives, linking cell cycle control directly to the apoptotic machinery. mdpi.com
The integrity of the genome is maintained by a complex network known as the DNA Damage Response (DDR). A key regulator of this network is the ATR kinase, which is activated by single-stranded DNA that forms at stalled replication forks or during the processing of DNA lesions. mdpi.com Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to arrest the cell cycle and allow time for DNA repair. nih.gov
Compounds that inhibit ATR, such as those containing a methylsulfonyl phenyl moiety, can disrupt this critical repair pathway. nih.gov By blocking ATR activity, these inhibitors prevent the cell cycle arrest that is necessary for DNA repair. As a result, cells with damaged DNA are forced to enter mitosis, leading to catastrophic genomic instability and ultimately cell death, a concept known as synthetic lethality. This is particularly effective in cancer cells that already have defects in other DNA repair pathways (e.g., ATM loss) and are highly reliant on the ATR pathway for survival. mdpi.com The induction of DNA fragmentation observed with some antitumor annulated indoles is a downstream consequence of this mechanism, where the failure to repair DNA damage triggers an apoptotic response. researchgate.net Therefore, the modulation of DNA damage signaling, particularly through the inhibition of key kinases like ATR, represents a significant mechanism by which sulfonyl-containing indoline compounds may exert their anticancer effects. nih.govfrontiersin.org
Modulation of Specific Enzyme Activities
The molecular framework of this compound, featuring an indoline nucleus with a methylsulfonyl group at the 6-position, positions it as a scaffold with the potential to interact with various enzymatic targets. Research into structurally related compounds, such as indoline-6-sulfonamides and N-methylsulfonyl-indoles, has provided valuable insights into the possible enzymatic modulation activities of this chemical family. These studies highlight potential interactions with enzymes crucial to bacterial survival and inflammatory processes.
Inhibition of Bacterial Enzyme DapE
A significant area of investigation for structurally similar compounds is the inhibition of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). nih.gov This enzyme is a key player in the lysine (B10760008) biosynthetic pathway in many bacteria, making it an attractive target for the development of novel antibiotics. nih.gov
Derivatives of indoline-6-sulfonamide (B1419461) have been identified as inhibitors of DapE. nih.gov Molecular docking studies suggest that these compounds bind to the active site of the enzyme, with the sulfonamide group acting as a zinc-binding moiety. nih.gov This interaction is crucial for the inhibitory activity, as DapE is a metalloenzyme that relies on zinc ions for its catalytic function. The indoline core of these molecules provides a structural backbone that orients the sulfonamide group for effective binding within the enzyme's active site. nih.gov
Modulation of Enzymes in the Inflammatory Cascade
The methylsulfonyl indole scaffold, closely related to this compound, has been investigated for its role in modulating enzymes involved in inflammation, particularly cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov These enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of the inflammatory response.
Novel N-methylsulfonyl-indole derivatives have demonstrated inhibitory effects on both COX-2 and 5-LOX, suggesting a dual-action anti-inflammatory potential. nih.gov The ability of these compounds to inhibit both pathways is of significant interest, as it could offer a broader spectrum of anti-inflammatory activity. The specific interactions between these indole derivatives and the active sites of COX-2 and 5-LOX are a subject of ongoing research to elucidate the precise mechanism of inhibition.
Furthermore, compounds incorporating the 3-(indolin-6-yl) moiety have been synthesized and evaluated as inhibitors of NADPH Oxidase 2 (NOX2). mdpi.com NOX2 is an enzyme that generates reactive oxygen species, which are involved in various physiological processes, including inflammation. Molecular modeling suggests that these indoline-based inhibitors can block the NADPH binding site on the enzyme, thereby preventing its activity. mdpi.com
The following tables summarize the enzymatic activities of compounds structurally related to this compound, as reported in the scientific literature.
Table 1: Inhibition of DapE by Indoline-6-Sulfonamide Derivatives
| Compound Class | Target Enzyme | Activity | Mechanism of Action |
|---|
Table 2: Modulation of Inflammatory Enzymes by Related Indole/Indoline Derivatives
| Compound Class | Target Enzyme | Activity |
|---|---|---|
| N-methylsulfonyl-indole derivatives | Cyclooxygenase-2 (COX-2) | Inhibition nih.gov |
| N-methylsulfonyl-indole derivatives | 5-lipoxygenase (5-LOX) | Inhibition nih.gov |
Computational Prediction and Pharmacokinetic Profiling
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
ADMET prediction involves the use of computational models to estimate how a chemical will behave in the body. These models are built from large datasets of experimental results and use a molecule's structure to predict its properties.
Absorption: The indoline (B122111) core is a bicyclic structure that is relatively lipophilic, which generally favors passive diffusion across the gut wall. The addition of a methylsulfonyl (-SO2CH3) group increases the polarity of the molecule. This may modulate its absorption characteristics. Computational models would typically predict human intestinal absorption (HIA) based on factors like molecular weight, polarity, and hydrogen bonding capacity.
Distribution: After absorption, a drug's distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues. The volume of distribution (VDss) is a key parameter. Compounds with a balance of lipophilicity and polarity, like 6-(Methylsulfonyl)indoline, are often predicted to have moderate tissue distribution.
Metabolism: The indoline structure is known to be a substrate for metabolic enzymes, particularly the Cytochrome P450 (CYP) family. guidechem.comnih.govarxiv.org Computational models can predict which specific CYP isoforms are likely to metabolize the compound.
Excretion: The route and rate of excretion are predicted based on the properties of the parent drug and its metabolites. More polar compounds and metabolites are typically excreted via the kidneys.
Toxicity: A wide range of toxicities can be predicted in silico, including organ-specific toxicity (e.g., hepatotoxicity) and broader endpoints like acute toxicity.
Table 1: Exemplary In Silico ADMET Prediction for a Novel Indoline Derivative
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | > 90% | High probability of being well-absorbed from the gut. |
| Caco-2 Permeability | High | Likely to readily pass through the intestinal cell layer. |
| Plasma Protein Binding | ~ 85% | Moderate to high binding to carrier proteins in the blood. |
| Volume of Distribution (VDss) | 1.5 L/kg | Moderate distribution into tissues. |
| AMES Mutagenicity | Negative | Unlikely to cause DNA mutations. |
| Hepatotoxicity | Low Probability | Low risk of causing liver damage. |
Note: The data in this table is illustrative for a generic indoline derivative and does not represent actual predicted data for this compound.
Assessment of Predicted Oral Bioavailability and Blood-Brain Barrier Penetration
Table 2: Predicted Physicochemical Properties and Bioavailability for a Novel Indoline Derivative
| Property | Predicted Value | Influence on Bioavailability/BBB Penetration |
| Molecular Weight | ~197 g/mol | Favorable (low molecular weight). |
| Lipophilicity (logP) | 1.5 - 2.5 | Optimal range for absorption and permeability. |
| Water Solubility (logS) | Moderately Soluble | Sufficient solubility for dissolution in the gut. |
| GI Absorption | High | Predicted to be well absorbed. |
| BBB Permeant | No | Predicted not to cross the blood-brain barrier significantly. |
Note: The data in this table is illustrative for a generic indoline derivative and does not represent actual predicted data for this compound.
Evaluation of Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for Phase I metabolism of most drugs. nih.govnih.gov Inhibition of these enzymes by one drug can lead to dangerous increases in the concentration of other co-administered drugs, resulting in adverse drug-drug interactions (DDIs). doi.org Therefore, early assessment of a compound's potential to inhibit key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a critical safety evaluation. mdpi.com In silico models predict whether a compound is likely to be an inhibitor of specific CYP isoforms based on its structural features. researchgate.net Studies on indoline itself show it can be metabolized by several P450s, with CYP3A4 showing high activity. nih.gov This suggests that this compound could also be a substrate and potentially an inhibitor of these enzymes.
Table 3: Predicted Cytochrome P450 Inhibition Profile for a Novel Indoline Derivative
| CYP Isoform | Predicted Activity | Potential for Drug-Drug Interactions |
| CYP1A2 | Non-inhibitor | Low |
| CYP2C9 | Inhibitor | Moderate |
| CYP2C19 | Non-inhibitor | Low |
| CYP2D6 | Non-inhibitor | Low |
| CYP3A4 | Inhibitor | High |
Note: The data in this table is illustrative for a generic indoline derivative and does not represent actual predicted data for this compound.
In Silico Toxicity Assessments (e.g., Mutagenicity, Carcinogenicity, Acute Toxicity)
In silico toxicology models are used to predict a compound's potential to cause various types of harm. nih.gov These predictions are crucial for early-stage hazard identification.
Mutagenicity: This refers to the potential of a substance to cause genetic mutations. The Ames test is a standard experimental assay, and many computational models are trained on Ames test data to predict mutagenicity based on chemical structure. nih.govlhasalimited.orgkpi.ua Aromatic amines and related structures can sometimes be flagged as potential mutagens, making this an important endpoint to assess for indoline derivatives.
Carcinogenicity: Predicting long-term cancer risk is complex. researchgate.netnih.gov Computational models analyze structural fragments known to be associated with carcinogenicity (structural alerts) or use statistical models based on rodent carcinogenicity data. toxicology.orgdergipark.org.tr
Acute Toxicity: This refers to adverse effects occurring after a single dose. It is often quantified by the LD50 (the dose lethal to 50% of a test population). In silico models can provide an estimate of the LD50 value, helping to classify a compound's level of acute toxicity. nih.gov
Table 4: Predicted Toxicity Endpoints for a Novel Indoline Derivative
| Toxicity Endpoint | Prediction | Confidence |
| Ames Mutagenicity | Non-mutagen | High |
| Rodent Carcinogenicity | Non-carcinogen | Medium |
| Acute Oral Toxicity (Rat LD50) | >2000 mg/kg (Category 5) | Medium |
| Skin Sensitization | Non-sensitizer | High |
Note: The data in this table is illustrative for a generic indoline derivative and does not represent actual predicted data for this compound.
Future Perspectives and Research Directions
Design and Synthesis of Advanced Analogs with Enhanced Potency and Selectivity
The rational design of next-generation analogs based on the 6-(methylsulfonyl)indoline framework is a primary focus for future research. The goal is to achieve superior potency against specific biological targets while enhancing selectivity to minimize off-target effects. Strategies involve the systematic modification of the core structure at several key positions.
One established approach has been the introduction of various moieties at the 3-position of the corresponding indole (B1671886) scaffold. Studies have shown that incorporating 3-arylmethyl, 3-aryloxy, and 3-arylthio groups can yield potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Further exploration of the size and hydrophilicity of substituents at the 2-position of the indole ring has also been shown to modulate potency and selectivity. nih.gov
Another successful strategy involves N-alkylation of the indole nitrogen, followed by condensation reactions at the 3-position. For instance, starting with an N-methylsulfonylindole carboxaldehyde intermediate, series of thiosemicarbazone and thiazolidinone derivatives have been synthesized. nih.gov These modifications aim to create hybrids that incorporate multiple pharmacophoric features to interact more effectively with target enzymes.
Future synthetic efforts will likely focus on:
Structure-Activity Relationship (SAR) Expansion: Systematically diversifying substituents on the aromatic ring and at the N-1 and C-3 positions to build comprehensive SAR models.
Stereochemistry: For analogs with chiral centers, synthesizing and evaluating individual enantiomers is crucial, as biological activity often resides in a single stereoisomer. nih.gov
Scaffold Hopping: Replacing the indoline (B122111)/indole core with other bioisosteric heterocycles while retaining the key methylsulfonyl pharmacophore to discover novel intellectual property and potentially improved pharmacokinetic profiles.
Improved Synthetic Routes: Developing more efficient, scalable, and cost-effective synthetic methodologies to produce lead compounds for advanced testing. mdpi.com
| Analog Class | Modification Strategy | Observed Improvement | Target(s) |
| 3-Substituted 6-Methylsulfonylindoles | Introduction of 3-arylmethyl, 3-aryloxy, 3-arylthio moieties | Potent and selective inhibition | COX-2 |
| N-Methylsulfonylindole Hybrids | Condensation to form thiosemicarbazones and thiazolidinones | Dual inhibitory activity, high anti-inflammatory effect | COX-2 / 5-LOX |
| 3-(Indolin-6-yl)pyrrolo[2,3-b]pyridines | N-pyrazole-sulfonamide addition | Potent and selective inhibition | NADPH Oxidase 2 (NOX2) |
| 7-Aroylaminoindoline-1-sulfonamides | Aroylamide at C-7, sulfonamide at N-1 | Potent antiproliferative activity, overcomes drug resistance | Tubulin |
Exploration of Novel Therapeutic Indications and Biological Targets
While initial research on 6-(methylsulfonyl)indole derivatives centered on their anti-inflammatory properties as COX-2 inhibitors, the scaffold's versatility has led to the discovery of a wide range of other biological activities. nih.govnih.gov Future research will continue to broaden the therapeutic scope of these compounds by screening them against new targets and in different disease models.
Current and emerging therapeutic areas include:
Oncology: Certain indoline-sulfonamide derivatives have been identified as potent antitubulin agents that disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. doi.orgmdpi.com These compounds show promise against various human cancer cell lines, including drug-resistant ones. doi.org Other indole derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) and other signaling pathways implicated in cancers like glioblastoma. nih.govmdpi.com
Infectious Diseases: A high-throughput screen identified indoline-6-sulfonamide (B1419461) derivatives as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). nih.gov Since the DapE enzyme is crucial for lysine (B10760008) biosynthesis in many bacteria and absent in humans, its inhibitors represent a promising new class of antibiotics. nih.gov
Neurodegenerative Diseases: Given the link between inflammation and neurodegeneration, derivatives are being explored for conditions like Alzheimer's disease. tandfonline.com Novel N-methylsulfonyl indole compounds have been designed as potential anti-neuroinflammatory agents, with some showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com
Oxidative Stress-Related Disorders: Analogs based on a 3-(indolin-6-yl) structure have been developed as potent inhibitors of NADPH Oxidase 2 (NOX2), an enzyme complex involved in the production of reactive oxygen species (ROS). mdpi.com These inhibitors could be therapeutic in conditions where oxidative stress is a key pathological factor. mdpi.com
| Biological Target | Therapeutic Indication | Compound Class |
| COX-2 / 5-LOX | Inflammation, Pain | 6-Methylsulfonylindoles, N-Methylsulfonylindoles |
| Tubulin | Cancer | 7-Aroylaminoindoline-1-sulfonamides |
| DapE Enzyme | Bacterial Infections | Indoline-6-sulfonamides |
| NADPH Oxidase 2 (NOX2) | Oxidative Stress Disorders | 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide) derivatives |
| AChE / BuChE | Alzheimer's Disease | N-Methylsulfonylindole derivatives |
Deepening Mechanistic Understanding through Advanced Biochemical and Biophysical Studies
To advance this compound analogs toward clinical application, a deeper understanding of their mechanism of action is essential. While initial studies have identified primary targets, future work must elucidate the precise molecular interactions and downstream cellular consequences of target engagement.
A key example is the antitubulin agent N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30). doi.org Research has shown that it inhibits tubulin polymerization by binding to the colchicine-binding site. doi.org Further mechanistic studies have revealed that this leads to microtubule depolymerization, causing an accumulation of cells in the G2/M phase of the cell cycle. doi.org This cell cycle arrest is associated with the upregulation of cyclin B1 and triggers apoptosis through Bcl-2 phosphorylation, cytochrome c translocation, and the activation of caspases 9 and 3. doi.org
Future mechanistic studies should employ a range of advanced techniques:
Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target proteins (e.g., COX-2, tubulin, DapE) through X-ray crystallography or cryo-electron microscopy to visualize the precise binding mode and guide further rational design.
Biophysical Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities and thermodynamic profiles of the drug-target interaction.
Cellular and Molecular Biology: Employing transcriptomics, proteomics, and phosphoproteomics to map the downstream signaling pathways affected by the compounds. This can confirm on-target activity and identify potential off-target effects or novel mechanisms of action.
In Vivo Target Engagement Studies: Developing assays to confirm that the compound reaches and binds to its intended target in animal models of disease.
Integration of Multidisciplinary Computational and Experimental Approaches
The synergy between computational modeling and experimental validation has become indispensable in modern drug discovery and will be critical for the continued development of this compound derivatives. In silico methods allow for the rapid screening of virtual libraries and the prioritization of compounds for synthesis, saving significant time and resources.
Molecular docking has been widely used to predict the binding poses of these analogs within the active sites of their targets. For example, docking studies have suggested that the sulfonamide group of indoline-6-sulfonamide inhibitors acts as a zinc-binding group in the active site of the DapE enzyme. nih.gov Similarly, modeling has been used to understand the interactions of N-methylsulfonyl-indole derivatives with the active sites of COX-2 and 5-LOX. nih.gov
The integrated workflow for future research should include:
Homology Modeling: For targets where an experimental structure is unavailable, homology modeling can be used to generate a reliable 3D model for initial docking studies.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate physicochemical properties of the synthesized analogs with their biological activity, enabling the prediction of potency for new designs. nih.gov
Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes.
ADMET Prediction: Using computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase to help select compounds with more favorable drug-like profiles.
This iterative cycle—where computational predictions guide experimental synthesis and testing, and the experimental results are then used to refine the computational models—will accelerate the discovery of optimized lead compounds. semanticscholar.orgacs.org
Considerations for Preclinical and Clinical Development of Lead Compounds
Moving a promising compound from the laboratory to the clinic is a complex process that requires careful consideration of its preclinical and clinical development path. For derivatives of this compound, several key aspects must be addressed.
Pharmacokinetics (PK) and ADMET Profiling: Early assessment of a compound's PK profile is crucial. This includes determining its oral bioavailability, metabolic stability, and major routes of elimination. The antitubulin agent J30, for instance, was noted for being orally bioavailable, a significant advantage for clinical development. doi.org
In Vivo Efficacy: Demonstrating efficacy in relevant animal models of disease is a critical preclinical milestone. Orally administered J30 was shown to significantly inhibit tumor growth in mouse xenograft models of human cancer. doi.org Similarly, anti-inflammatory analogs have shown efficacy in rat models of inflammation. nih.gov
Safety and Toxicology: A thorough evaluation of a compound's safety profile is required. This includes assessing potential cardiovascular risks and gastrointestinal toxicity, which are known concerns for anti-inflammatory agents like COX-2 inhibitors. nih.gov Initial studies on select compounds have aimed to establish an improved safety profile compared to existing drugs. nih.gov
Biomarker Development: Identifying biomarkers that can track target engagement or therapeutic response in clinical trials can significantly improve the chances of success. For a tubulin inhibitor, this might involve monitoring markers of cell cycle arrest or apoptosis in tumor biopsies.
Scalable Synthesis: The chemical synthesis route must be optimized to be efficient, robust, and capable of producing the large quantities of the active pharmaceutical ingredient (API) required for clinical trials and eventual commercialization. mdpi.com
By addressing these considerations early and systematically, the most promising lead compounds from the this compound class can be successfully translated into novel therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(Methylsulfonyl)indoline, and how can researchers validate the purity of synthesized batches?
- Methodological Answer : The primary synthetic routes include (1) sulfonation of indoline derivatives using methanesulfonyl chloride under controlled pH (e.g., in anhydrous dichloromethane with a tertiary amine base) or (2) nucleophilic substitution reactions on pre-functionalized indoline scaffolds. To validate purity, combine analytical techniques such as HPLC (≥95% purity threshold), / NMR (confirming absence of unreacted starting materials or byproducts), and mass spectrometry (exact mass verification). Cross-reference spectral data with literature values to ensure consistency .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at fixed intervals (e.g., 0, 7, 14, 28 days). Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions. Include control samples to distinguish thermal degradation from pH-driven hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer : Prioritize / NMR for structural confirmation, supplemented by IR (sulfonyl group stretching at ~1150–1350 cm) and X-ray crystallography (if crystalline). For conflicting NMR shifts, re-examine solvent effects (e.g., DMSO vs. CDCl) and calibrate instruments using internal standards. Cross-validate with computational methods (DFT-based chemical shift predictions) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of sulfonation in indoline derivatives to favor 6-position functionalization?
- Methodological Answer : Use computational modeling (e.g., density functional theory) to predict reactive sites based on electron density maps. Experimentally, vary directing groups (e.g., electron-withdrawing substituents at the 5-position) or employ catalytic systems (e.g., Lewis acids) to bias sulfonation. Validate outcomes via NMR integration and NOESY for spatial conformation analysis .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) and include positive/negative controls. Perform dose-response curves (IC) in triplicate. Use meta-analysis to identify confounding variables (e.g., cell line genetic drift, solvent cytotoxicity). Validate target engagement via knock-out models or competitive binding assays .
Q. How should mechanistic studies be designed to differentiate between sulfonyl group-mediated bioactivity vs. scaffold-dependent effects?
- Methodological Answer : Synthesize structural analogs (e.g., 6-(Methylsulfonyl)indole, sulfonamide derivatives) and compare activity profiles. Use isotopic labeling () to track sulfonyl group participation in metabolic pathways. Pair with molecular docking to assess binding site interactions (e.g., hydrogen bonding vs. hydrophobic pockets) .
Q. What analytical approaches are recommended for detecting trace impurities in this compound batches, and how are detection limits validated?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particle size) and electrospray ionization. Spike samples with known impurities (e.g., des-methyl analogs) to establish retention times and fragmentation patterns. Validate limits of detection (LOD) via serial dilution until signal-to-noise ratio ≥3:1 .
Methodological Considerations for Data Interpretation
- Handling Contradictory Data : Use sensitivity analysis to weigh experimental variables (e.g., reagent purity, instrument calibration) and apply statistical tools (e.g., Grubbs’ test for outliers). Replicate experiments in independent labs to confirm reproducibility .
- Experimental Design : Follow factorial design (e.g., response surface methodology) to optimize multi-variable systems (e.g., reaction time, temperature). Document protocols in detail to enable replication, as per IUPAC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
